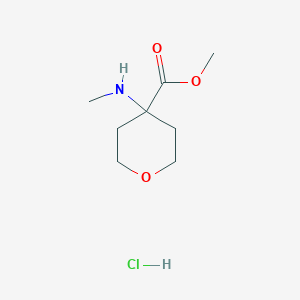

Methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

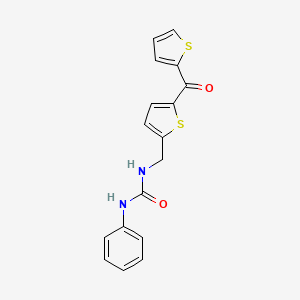

Methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride, also known as MEM, is a chemical compound that has been widely used in scientific research. It belongs to the class of oxane derivatives and has been found to have various biochemical and physiological effects.

科学的研究の応用

Enaminone Synthesis and Heterocyclic Construction

Methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride has been studied in the context of enaminone synthesis. Research demonstrates its utility in synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, useful for constructing various functionalized heterocycles (Grošelj et al., 2013).

Anticonvulsant Properties

Studies on anticonvulsant enaminones have involved methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride derivatives. These compounds have been analyzed for their structure and hydrogen bonding, contributing to the understanding of their anticonvulsant properties (Kubicki et al., 2000).

Electrosynthesis Applications

The compound has relevance in electrosynthesis. Research has explored the electroreduction of derivatives, leading to the production of amino and hydroxyamino compounds, which are significant in various chemical synthesis processes (Konarev et al., 2007).

Diversity-Oriented Synthesis

Methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride plays a role in diversity-oriented synthesis, especially in developing a range of N-substituted methyl 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxylates. This process is vital for creating libraries of compounds with potential pharmacological properties (Baškovč et al., 2012).

Photopolymerization Initiator

The compound's derivatives have been used as initiators in photopolymerization processes. This application is significant in materials science for creating polymers with specific properties (Delzenne et al., 1970).

Synthesis of Pyridine and Pyrazole Derivatives

Research includes the synthesis of pyridine and pyrazole derivatives using methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride. These compounds have diverse applications in medicinal chemistry and bioorganic research (Albert, 1981).

Neurotoxicological Evaluation

The compound's derivatives have been evaluated for their neurotoxicological properties, particularly in relation to their metabolites and impact on serotonin and dopamine levels (Zhao et al., 1992).

Macrolide Synthesis

It also finds use in the synthesis of macrolides, an important class of natural products with diverse biological activities. This synthesis involves photooxygenation processes of oxazole derivatives (Wasserman et al., 1981).

特性

IUPAC Name |

methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-9-8(7(10)11-2)3-5-12-6-4-8;/h9H,3-6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFOCDHCACSBTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCOCC1)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1R,6S)-7-Bicyclo[4.1.0]heptanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2382303.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2382312.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![(E)-4-(Dimethylamino)-1-[2-(1,5-dimethylpyrazol-4-yl)pyrrolidin-1-yl]but-2-en-1-one](/img/structure/B2382319.png)

![4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2382320.png)